Triisopropylsilyl chloride

Silyl Ether Stability Hydrolytic Resistance Protecting Group Orthogonality

Triisopropylsilyl chloride (TIPSCl, CAS 13154-24-0), also designated chlorotriisopropylsilane, is a sterically hindered organosilicon reagent of the chlorosilane class, molecular formula C9H21ClSi, molecular weight 192.8 g/mol. It serves primarily as a silylating agent for the protection of hydroxyl (-OH) and thiol (-SH) functional groups, introducing the triisopropylsilyl (TIPS) moiety.

Molecular Formula C9H21ClSi
Molecular Weight 192.8 g/mol
CAS No. 13154-24-0
Cat. No. B041024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropylsilyl chloride
CAS13154-24-0
SynonymsChlorotriisopropylsilane;  Chlorotris(1-methylethyl)silane;  Triisopropylchlorosilane;  Triisopropylsilyl Chloride;  TIPS-Cl
Molecular FormulaC9H21ClSi
Molecular Weight192.8 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)Cl
InChIInChI=1S/C9H21ClSi/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3
InChIKeyKQIADDMXRMTWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triisopropylsilyl Chloride (TIPSCl) CAS 13154-24-0: Procurement-Ready Technical Profile


Triisopropylsilyl chloride (TIPSCl, CAS 13154-24-0), also designated chlorotriisopropylsilane, is a sterically hindered organosilicon reagent of the chlorosilane class, molecular formula C9H21ClSi, molecular weight 192.8 g/mol . It serves primarily as a silylating agent for the protection of hydroxyl (-OH) and thiol (-SH) functional groups, introducing the triisopropylsilyl (TIPS) moiety . TIPSCl is typically supplied as a colorless liquid (boiling point 199.1 °C at 760 mmHg, density 0.855 g/mL) with commercial purity specifications routinely reaching ≥99% . Its defining characteristic is the substantial steric bulk conferred by three isopropyl substituents on the silicon center, which directly governs its differential reactivity, selectivity, and stability relative to other common silyl chlorides such as TBDMSCl and TBDPSCl [1].

Steric Bulk Triisopropyl substituents govern selectivity
Silylating Agent Protection of hydroxyl and thiol groups
High Purity Reported high-purity liquid reagent

Why Triisopropylsilyl Chloride Cannot Be Arbitrarily Substituted by TMSCl or TBDMSCl


Triisopropylsilyl chloride is not interchangeable with other common silyl chlorides due to quantitatively distinct performance in hydrolytic stability, reaction kinetics, and steric selectivity. For instance, the TIPS group exhibits approximately 35-fold greater resistance to acidic hydrolysis than TBDMS and 5-fold greater resistance to basic hydrolysis [1]. Conversely, TIPS ethers are cleaved 5-fold more slowly than TBDMS ethers by fluoride-based reagents, enabling orthogonal protection/deprotection strategies [2]. Furthermore, TIPSCl reacts with primary alcohols approximately 1,000 times faster than with secondary alcohols, a kinetic discrimination that is not achievable with less sterically demanding reagents like TMSCl [3]. These fixed, measurable differences preclude simple substitution and mandate a data-driven selection process based on specific synthetic requirements.

TIPSCl
TMSCl / TBDMSCl
Acid hydrolysis stability context differs markedly
TBDMS ethers exhibit lower acid resistance
Base hydrolysis stability profile may not transfer
Base-labile TBDMS protection may cleave prematurely
Primary vs. secondary alcohol kinetic discrimination context
Less hindered reagents show poor regioselectivity

Triisopropylsilyl Chloride: Quantified Differential Performance Data vs. TMSCl, TBDMSCl, and TBDPSCl


TIPS Group Exhibits 35x Greater Acid Stability and 5x Greater Base Stability Than TBDMS Group

The relative hydrolytic stability of silyl ethers, a critical parameter for reaction compatibility, has been experimentally quantified for major protecting groups. The triisopropylsilyl (TIPS) group demonstrates an acid hydrolysis relative stability factor of 700,000, which is 35-fold higher than that of the tert-butyldimethylsilyl (TBDMS) group (stability factor: 20,000) and 10,937-fold higher than trimethylsilyl (TMS, stability factor: 64 for TES, 1 for TMS) [1]. Under basic hydrolysis conditions, TIPS exhibits a relative stability factor of 100,000, which is 5-fold greater than both TBDMS and TBDPS (each 20,000) [1]. This quantifiable difference in base stability distinguishes TIPS from the otherwise more acid-stable TBDPS group.

Hydrolytic Stability
Head-to-head comparison
TIPS: Acid stability 35× > TBDMS; Base stability 5× > TBDMS
Supports acid/base compatibility screening
Relative stability factors reported
Silyl Ether Stability Hydrolytic Resistance Protecting Group Orthogonality Acid/Base Compatibility

TIPSCl Reacts 1,000x Faster with Primary Alcohols Than Secondary Alcohols, Enabling High-Fidelity Selective Protection

The bulky isopropyl substituents of TIPSCl impose a profound kinetic bias in silylation reactions. Studies in nucleoside chemistry have determined that triisopropylsilyl chloride reacts with primary alcohols (exemplified by ethanol) approximately 1,000 times faster than with secondary alcohols (exemplified by isopropanol) [1]. This quantitative rate differential is a cornerstone for achieving high-yielding, selective protection of primary hydroxyl groups in the presence of secondary hydroxyl groups, a common requirement in polyol-rich molecules such as nucleosides and carbohydrates.

Kinetic Selectivity
Head-to-head comparison
~1,000× faster for primary vs. secondary alcohol
Supports regioselective protection workflow
Ethanol vs. isopropanol silylation context
Nucleoside Chemistry Carbohydrate Synthesis Regioselective Protection Kinetic Selectivity

TIPS Ether Deprotection Rate with KHF₂ is 5x Slower Than TBDMS Ether, Enabling Orthogonal Deprotection Strategies

Differential deprotection kinetics are essential for orthogonal protecting group strategies. Under treatment with potassium hydrogen fluoride (KHF₂) at room temperature, TBDMS and TBDPS ethers undergo complete cleavage within 30 minutes, whereas cleavage of the TIPS ether requires 2.5 hours under identical conditions [1]. This 5-fold slower deprotection rate (2.5 hours vs. 0.5 hours) demonstrates that TIPS ethers are significantly more resistant to fluoride-mediated cleavage than TBDMS ethers. Consequently, a TBDMS ether can be selectively removed from a TBDMS/TIPS-diprotected substrate with high fidelity [2].

Deprotection Rate
Head-to-head comparison
TIPS: 2.5 h; TBDMS: ≤0.5 h (KHF₂)
Supports orthogonal deprotection strategy design
Fluoride-mediated cleavage context
Orthogonal Deprotection Fluoride-Mediated Cleavage Selective Desilylation Multi-Step Synthesis

TIPS Protection of Nucleoside Hydroxyl Groups Achieves 92% Isolated Yield with 99.5% HPLC Purity

In the context of nucleoside and carbohydrate chemistry, a representative preparative application of TIPSCl for hydroxyl group protection has been reported with an isolated yield of 92% and a final product purity of 99.5% as determined by HPLC . This high efficiency in a pharmaceutically relevant scaffold class demonstrates the practical synthetic utility of TIPSCl, contrasting with the frequent difficulty of silylating hindered secondary or tertiary alcohols with reagents like TBDMSCl [1].

Preparative Yield
Reported
92% isolated yield, 99.5% HPLC purity
Supports nucleoside protection efficiency review
Standard imidazole/DMF conditions
Nucleoside Synthesis Process Chemistry Hydroxyl Protection Preparative Yield

Triisopropylsilyl Chloride: Evidence-Backed Applications for Strategic Procurement


Synthesis Requiring High Stability to Basic Conditions

For synthetic sequences involving strong bases (e.g., Grignard reagents, organolithiums), TIPSCl-derived ethers are the preferred choice over TBDMS ethers. The TIPS group's 5-fold greater resistance to basic hydrolysis (relative stability factor 100,000 vs. 20,000 for TBDMS) [1] ensures the protecting group remains intact under conditions that would otherwise cleave TBDMS protection, preventing costly and time-consuming reprotection steps.

Regioselective Protection of Primary Hydroxyls in Polyols

In the synthesis of nucleosides, nucleotides, and carbohydrates where multiple hydroxyl groups are present, TIPSCl is the reagent of choice for selectively protecting a primary hydroxyl in the presence of secondary alcohols. The ~1,000-fold kinetic preference of TIPSCl for primary alcohols over secondary alcohols [2] translates directly to higher yields of the desired monoprotected intermediate and reduces the need for chromatographic separation of regioisomeric mixtures.

Orthogonal Protection Strategies with TBDMS

For complex molecule syntheses requiring the sequential, selective deprotection of multiple hydroxyl groups, TIPSCl and TBDMSCl form a powerful orthogonal pair. Under fluoride-mediated deprotection conditions (e.g., KHF₂ in DMF), TBDMS ethers are fully cleaved within 30 minutes, while TIPS ethers require 2.5 hours [3]. This 5-fold differential deprotection rate permits the precise, stepwise unmasking of specific hydroxyls without affecting TIPS-protected sites, a capability essential for the efficient assembly of complex natural products and pharmaceutical intermediates.

Pharmaceutical Intermediate Manufacturing

In process chemistry and pharmaceutical intermediate synthesis, TIPSCl offers a reliable and high-yielding protection method. Reported preparative-scale applications demonstrate an isolated yield of 92% with 99.5% HPLC purity for nucleoside hydroxyl protection . This level of performance, combined with the commercial availability of TIPSCl at ≥99% purity , supports its use in scalable, cost-sensitive manufacturing workflows where consistent, predictable outcomes are required.

Application
Selection Property
Validation Focus
Strong-base compatible synthesis
Silyl ether base-stability profile
Hydrolytic stability under basic conditions
Regioselective primary hydroxyl protection
Primary vs. secondary alcohol kinetic selectivity
Regioselectivity in polyol substrates
Orthogonal TIPS/TBDMS protection strategy
Differential fluoride-mediated deprotection rates
Sequential deprotection without cross-reactivity
Nucleoside intermediate manufacturing
Reported preparative yield and purity context
Isolated yield and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triisopropylsilyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.